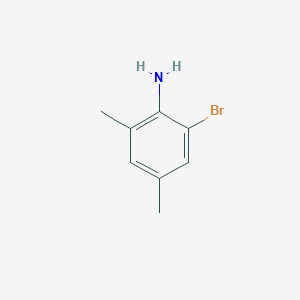

2-Bromo-4,6-dimethylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99447. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-4,6-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-5-3-6(2)8(10)7(9)4-5/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSJCQJJIHEUKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2073512 | |

| Record name | 2-Bromo-4,6-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41825-73-4 | |

| Record name | 2-Bromo-4,6-dimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41825-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2-bromo-4,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041825734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 41825-73-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-4,6-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4,6-dimethylaniline (CAS: 41825-73-4)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Bromo-4,6-dimethylaniline, a key chemical intermediate. It details its physicochemical properties, spectroscopic data, synthesis and reactivity, safety and handling protocols, and significant applications in various fields, particularly in the development of novel pharmaceuticals.

Core Properties and Data

This compound, also known as 6-bromo-2,4-xylidine, is an aromatic amine whose structure is characterized by a bromine atom positioned ortho to the amino group. This substitution pattern imparts specific reactivity and steric properties, making it a valuable building block in organic synthesis.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, storage, and application in experimental settings.

| Property | Value | Citation(s) |

| CAS Number | 41825-73-4 | |

| Molecular Formula | C₈H₁₀BrN | |

| Molecular Weight | 200.08 g/mol | |

| Appearance | White to amber or dark green powder/crystal | [1] |

| Melting Point | 43-47 °C (lit.) | [1] |

| Boiling Point | 75-79 °C at 5 mmHg | [1] |

| Density | 1.424 g/cm³ (estimate) | [1] |

| Solubility | Insoluble in water | [1] |

| Flash Point | >110 °C (>230 °F) - closed cup | [1] |

| pKa | 2.82 ± 0.10 (Predicted) | [1] |

Spectroscopic Data

Spectroscopic analysis is critical for the verification of the compound's identity and purity. The following tables outline the characteristic peaks observed in ¹H NMR and IR spectroscopy.

¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.11 | Singlet | 1H | Aromatic H (C3-H) |

| ~6.79 | Singlet | 1H | Aromatic H (C5-H) |

| ~3.88 | Broad Singlet | 2H | NH₂ |

| ~2.18 | Singlet | 3H | Methyl H (C4-CH₃) |

| ~2.15 | Singlet | 3H | Methyl H (C6-CH₃) |

| (Data interpreted from spectral images provided by ChemicalBook)[2] |

Infrared (IR) Spectroscopy Data

Key IR absorptions are indicative of the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3400-3300 | N-H Stretch | Primary Amine |

| ~3000-2850 | C-H Stretch | Methyl groups |

| ~1620 | N-H Bend | Primary Amine |

| ~1480 | C=C Stretch | Aromatic Ring |

| ~850 | C-H Bend (Aromatic) | Substituted Benzene |

| ~600-500 | C-Br Stretch | Bromoalkane |

| (Characteristic ranges based on typical IR spectra for substituted anilines)[3][4] |

Synthesis and Reactivity

Synthesis Pathway

The synthesis of this compound from a commercially available precursor, sulfanilamide, involves a multi-step process. This pathway is designed to achieve the specific ortho-bromination, a transformation that requires careful control of directing groups.

Experimental Protocol: Synthesis via Directed ortho-Metalation

A plausible, though complex, synthetic route leverages the directing ability of the N,N-dimethyl group to achieve specific ortho-lithiation, followed by methylation. This overcomes the challenge of direct bromination which typically yields other isomers.[5][6]

Materials:

-

3-Bromo-N,N-dimethylaniline

-

n-Butyllithium (n-BuLi) in hexanes

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

A solution of 3-Bromo-N,N-dimethylaniline in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

A solution of n-Butyllithium in hexanes (1.1 equivalents) is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The mixture is stirred for 1-2 hours at this temperature to ensure complete lithiation at the position ortho to the dimethylamino group.

-

Methyl iodide (2.2 equivalents) is added dropwise to the reaction mixture. The mixture is stirred at -78 °C for an additional hour and then allowed to warm slowly to room temperature overnight.

-

The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield this compound.

Key Reactivity and Applications

This compound is a versatile intermediate. The bromine atom serves as a handle for various cross-coupling reactions, while the amine group can be transformed into other functionalities.

Ullmann Condensation: One notable application is its use in Ullmann-type C-N and C-O coupling reactions.[7] For instance, it can react with phenols or other anilines in the presence of a copper catalyst to form diaryl ethers or diaryl amines, which are common scaffolds in medicinal chemistry.

Sonogashira Coupling: The compound can participate in Sonogashira coupling with terminal alkynes. A specific example is its reaction with 3-chloro-3-methyl-but-1-yne, catalyzed by copper(I) chloride (CuCl) in the presence of a base like triethylamine (B128534) (Et₃N), to produce 2-bromo-N-(1',1'-dimethylprop-2'-ynyl)-4,6-dimethylaniline.[1] This reaction introduces an alkyne moiety, further expanding the synthetic utility of the molecule.

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified as an irritant and requires careful management.

GHS Hazard Information

| Category | Classification |

| Signal Word | Warning |

| Pictograms | GHS07 (Exclamation Mark) |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

(Data sourced from Sigma-Aldrich)

Handling and Storage Recommendations

Personal Protective Equipment (PPE):

-

Respiratory Protection: Use a NIOSH-approved dust mask (e.g., N95) when handling the powder.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

-

Keep in a dark place under an inert atmosphere.[1]

-

Store away from strong oxidizing agents.

Conclusion

This compound (CAS: 41825-73-4) is a specialized chemical intermediate with a unique substitution pattern that makes it a valuable component in organic synthesis. Its defined physicochemical properties and reactivity, particularly in forming carbon-carbon and carbon-heteroatom bonds, underscore its importance in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science industries. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its irritant properties. This guide serves as a foundational resource for professionals utilizing this versatile building block in research and development.

References

- 1. This compound CAS#: 41825-73-4 [chemicalbook.com]

- 2. This compound(41825-73-4) 1H NMR spectrum [chemicalbook.com]

- 3. This compound(41825-73-4) IR2 spectrum [chemicalbook.com]

- 4. IR Comparison [webspectra.chem.ucla.edu]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Bromo-4,6-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4,6-dimethylaniline is an important aromatic amine derivative widely utilized as a key intermediate in organic synthesis. Its unique substitution pattern, featuring a bromine atom and two methyl groups on the aniline (B41778) ring, makes it a versatile building block for the synthesis of a variety of more complex molecules, including pharmaceuticals and other specialty chemicals. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and relevant spectral data for its characterization. All quantitative data is summarized in structured tables for ease of reference, and a detailed experimental workflow is visualized.

Chemical Identity and Physical Properties

This compound, also known as 2-bromo-4,6-xylidine, is a crystalline solid at room temperature. Its core structure consists of an aniline ring substituted with a bromine atom at the 2-position and methyl groups at the 4- and 6-positions.

| Identifier | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 41825-73-4 | [1][2] |

| Molecular Formula | C₈H₁₀BrN | [1] |

| Molecular Weight | 200.08 g/mol | [1] |

| InChI | 1S/C8H10BrN/c1-5-3-6(2)8(10)7(9)4-5/h3-4H,10H2,1-2H3 | [1] |

| SMILES | Cc1cc(C)c(N)c(Br)c1 | [1] |

Table 1: Chemical Identifiers for this compound

The physical properties of this compound are critical for its handling, storage, and application in synthetic chemistry. These properties are summarized in the table below.

| Property | Value | Reference |

| Appearance | Cream to brown crystals or powder | [3] |

| Melting Point | 43-47 °C | [1][2] |

| Boiling Point | 75-79 °C at 5 mmHg | [4] |

| Density | 1.424 g/cm³ (estimate) | [4] |

| Solubility | Insoluble in water; Soluble in organic solvents | [4][5] |

| Flash Point | 110 °C (230 °F) - closed cup | [1][2] |

Table 2: Physical Properties of this compound

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of a substituted aromatic amine. The amino group is a strong activating group, while the bromine atom provides a site for various coupling reactions. It is a valuable building block in organic synthesis for the preparation of more complex molecules. For instance, it can react with 3-chloro-3-methyl-but-1-yne in the presence of triethylamine (B128534) and a copper(I) chloride catalyst to yield 2-bromo-N-(1',1'-dimethylprop-2'-ynyl)-4,6-dimethylaniline.[5] The compound should be stored in a dark place under an inert atmosphere at room temperature.[4]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of this compound.

Synthesis of this compound via Bromination

A common method for the synthesis of this compound involves the electrophilic bromination of 4,6-dimethylaniline.

Materials:

-

4,6-Dimethylaniline

-

N-Bromosuccinimide (NBS)

-

Chloroform (CHCl₃)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of 4,6-dimethylaniline in chloroform.

-

Stir the solution at room temperature.

-

Add 1.0 equivalent of N-Bromosuccinimide (NBS) portion-wise to the stirring solution.

-

Continue to stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification of this compound

The crude product can be purified by either recrystallization or column chromatography.

Materials:

-

Crude this compound

-

Water

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and flask

-

Vacuum source

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled and then hot filtered to remove the charcoal.

-

To the hot, clear solution, add hot water dropwise until the solution becomes faintly turbid, indicating saturation.

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the flask to cool slowly to room temperature to promote the formation of large, pure crystals.

-

Once at room temperature, place the flask in an ice bath to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold ethanol/water mixture.

-

Dry the crystals under vacuum.

Materials:

-

Crude this compound

-

Hexanes

-

Ethyl acetate

-

Chromatography column

-

Collection tubes

Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack it into a chromatography column.

-

Dissolve the crude product in a minimal amount of the eluent (e.g., a mixture of hexanes and ethyl acetate, with the polarity determined by TLC analysis).

-

Carefully load the sample onto the top of the silica gel bed.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using various spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the amine protons, and the methyl group protons. The integration and splitting patterns will be consistent with the structure. |

| ¹³C NMR | Resonances for the eight distinct carbon atoms in the molecule. |

| FTIR | Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and C-Br stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 200 and 202 due to bromine isotopes). Fragmentation patterns will be consistent with the structure. |

Table 3: Spectroscopic Data for this compound

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthesis and Purification Workflow for this compound.

Safety and Handling

This compound is classified as a warning-level hazard. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties, synthesis, purification, and characterization of this compound. The information presented herein is intended to be a valuable resource for researchers, scientists, and drug development professionals who utilize this versatile chemical intermediate in their work. The structured data tables and the visualized experimental workflow are designed to facilitate easy access to critical information.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-BROMO-2,6-DIETHYLANILINE(56746-19-1) 1H NMR [m.chemicalbook.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Separation of m-Bromoaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

2-Bromo-4,6-dimethylaniline molecular structure and formula

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and analytical methodologies for 2-Bromo-4,6-dimethylaniline. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed data and procedural insights.

Molecular Structure and Chemical Formula

This compound is an aromatic amine with a bromine substituent at the ortho-position relative to the amino group, and two methyl groups at the para and the other ortho-position.

-

Molecular Formula: C₈H₁₀BrN

-

IUPAC Name: this compound

-

SMILES: Cc1cc(C)c(N)c(Br)c1[1]

-

InChI Key: YOSJCQJJIHEUKA-UHFFFAOYSA-N[1]

Figure 1: Molecular Structure of this compound

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 41825-73-4 | [1] |

| Molecular Weight | 200.08 g/mol | [1] |

| Appearance | Amber to dark green/black powder/crystal | [2] |

| Melting Point | 43-47 °C | [1] |

| Boiling Point | 75-79 °C at 5 mmHg | |

| Solubility | Insoluble in water | [2] |

| Flash Point | 110 °C (230 °F) - closed cup | [3] |

Table 2: Spectroscopic Data

Specific spectroscopic data for this compound was not available in the search results. The following tables provide data for the closely related isomer, 4-Bromo-2,6-dimethylaniline , for reference and comparison.

¹H NMR Spectrum of 4-Bromo-2,6-dimethylaniline (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference |

| 7.04 | s | 2H | Aromatic-H | [4] |

| 3.53 | br s | 2H | NH₂ | [4] |

| 2.12 | s | 6H | 2 x CH₃ | [4] |

Mass Spectrometry Data of 2-Bromo-N,N-dimethylaniline

This data illustrates the characteristic isotopic pattern for a bromine-containing compound.

| m/z | Interpretation | Reference |

| 200 | [M+2]⁺ molecular ion (with ⁸¹Br) | [5] |

| 198 | [M]⁺ molecular ion (with ⁷⁹Br) | [5] |

Experimental Protocols

Proposed Synthesis of this compound

Reaction:

-

N-(2,6-dimethylphenyl)acetamide → N-(2-bromo-4,6-dimethylphenyl)acetamide → this compound

Step 1: Acetylation of 4,6-dimethylaniline

-

Dissolve 4,6-dimethylaniline in glacial acetic acid.

-

Add acetic anhydride (B1165640) dropwise while cooling the mixture in an ice bath.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Pour the reaction mixture into cold water to precipitate the product, N-(4,6-dimethylphenyl)acetamide.

-

Filter the solid, wash with water, and dry. Recrystallize from ethanol/water if necessary.

Step 2: Bromination of N-(4,6-dimethylphenyl)acetamide

-

Dissolve the acetylated product in a suitable solvent such as acetic acid or a chlorinated solvent.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise with stirring. The use of a strong acid medium may be required to direct the bromination to the ortho position.[6][7]

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a solution of sodium bisulfite.

-

Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude N-(2-bromo-4,6-dimethylphenyl)acetamide.

Step 3: Hydrolysis of the Amide

-

Reflux the crude N-(2-bromo-4,6-dimethylphenyl)acetamide with aqueous hydrochloric acid or sulfuric acid.

-

After several hours, cool the reaction mixture and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the free amine.

-

Extract the product, this compound, with an organic solvent.

-

Wash the organic layer, dry it, and remove the solvent.

-

Purify the final product by column chromatography or recrystallization.

Note: This is a proposed synthetic route and may require optimization of reaction conditions, solvents, and reagents for optimal yield and purity.

Characterization Workflow

A general workflow for the characterization of the synthesized this compound would involve the following analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor the progress of the synthesis and purification steps.

-

Melting Point Analysis: To assess the purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the number and connectivity of protons, and the substitution pattern on the aromatic ring.

-

¹³C NMR: To determine the number of unique carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretches of the primary amine and the C-Br bond.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the presence of bromine through its characteristic isotopic signature (M and M+2 peaks in a roughly 1:1 ratio).

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Logical and Experimental Workflows

The following diagrams illustrate the molecular structure and a typical experimental workflow for the synthesis and characterization of this compound.

Figure 2: Experimental Workflow for Synthesis and Characterization

References

- 1. This compound 97 41825-73-4 [sigmaaldrich.com]

- 2. This compound CAS#: 41825-73-4 [m.chemicalbook.com]

- 3. 2-BROMO-N,N-DIMETHYLANILINE(698-00-0) 1H NMR spectrum [chemicalbook.com]

- 4. 4-Bromo-2,6-dimethylaniline(24596-19-8) 1H NMR spectrum [chemicalbook.com]

- 5. 2-Bromo-N,N-dimethylaniline | C8H10BrN | CID 136527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

Solubility Profile of 2-Bromo-4,6-dimethylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-Bromo-4,6-dimethylaniline in organic solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on providing a robust qualitative assessment of its solubility based on its chemical structure. Furthermore, it details a comprehensive experimental protocol for the quantitative determination of its solubility, enabling researchers to generate precise data for applications in synthesis, purification, and formulation.

Introduction to this compound

This compound (CAS No. 41825-73-4) is a substituted aniline (B41778) derivative with a molecular formula of C₈H₁₀BrN.[1] It presents as a yellow crystalline powder and is a key building block in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] Its molecular structure, featuring a brominated and dimethylated benzene (B151609) ring attached to an amino group, dictates its physicochemical properties, including its solubility. Understanding the solubility of this compound in various organic solvents is crucial for optimizing reaction conditions, developing purification strategies, and for its potential formulation in drug delivery systems.

Qualitative Solubility Assessment

Based on the principle of "like dissolves like," a qualitative prediction of the solubility of this compound in common organic solvents can be made by analyzing its molecular structure. The presence of the nonpolar dimethyl-substituted benzene ring and the bromine atom suggests solubility in nonpolar and moderately polar solvents. The amino group can participate in hydrogen bonding, which may enhance solubility in protic solvents. The compound is known to be insoluble in water.[2][3]

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Soluble | The nonpolar aromatic ring and methyl groups will interact favorably with nonpolar solvents through London dispersion forces. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | Soluble | These solvents can engage in dipole-dipole interactions with the polar C-Br and C-N bonds of the aniline derivative. |

| Polar Protic | Ethanol, Methanol | Moderately Soluble | The amine group can act as a hydrogen bond donor and acceptor with protic solvents, though the bulky methyl groups may cause some steric hindrance. |

| Aqueous | Water | Insoluble | The large hydrophobic benzene ring with its substituents outweighs the hydrophilic nature of the single amino group.[2][3] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental approach is necessary. The following protocol outlines a reliable gravimetric method for determining the solubility of this compound in various organic solvents at different temperatures.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker bath or incubator

-

Vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum oven

-

Vortex mixer

Gravimetric Method Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature.

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached. The system should be agitated continuously.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 2 mL) of the supernatant using a pre-heated or temperature-equilibrated syringe.

-

Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed, clean, and dry evaporation dish. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact mass of the evaporation dish containing the filtrate.

-

Place the evaporation dish in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute to evaporate the solvent completely. A vacuum oven at a lower temperature is preferable to prevent degradation of the compound.

-

Once the solvent is fully evaporated, cool the dish in a desiccator to room temperature and weigh it on the analytical balance.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the difference between the final mass of the dish with the residue and the initial mass of the empty dish.

-

The mass of the solvent is the difference between the mass of the dish with the filtrate and the mass of the dish with the residue.

-

Solubility can be expressed in various units, such as g/100 g of solvent or mol/L.

-

Alternative Method: UV-Vis Spectrophotometry

For compounds with a strong chromophore like this compound, UV-Vis spectrophotometry can be a sensitive and accurate alternative method for determining solubility.

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Analysis of the Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method.

-

Withdraw and filter a sample of the supernatant.

-

Dilute the clear filtrate with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Use the calibration curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution, which represents the solubility.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for Gravimetric Solubility Determination.

Logical Relationship of Solubility Factors

References

An In-depth Technical Guide to 2-Bromo-4,6-dimethylaniline: Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data and handling precautions for 2-Bromo-4,6-dimethylaniline (CAS No. 41825-73-4). The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of the potential hazards and the necessary safety measures for laboratory and industrial applications.

Chemical Identification and Physical Properties

This compound is a substituted aniline (B41778) used as a building block in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] It is a solid that can appear as a yellow to amber or dark green crystalline powder.[1][2]

| Property | Value | Reference(s) |

| CAS Number | 41825-73-4 | [1][2][3] |

| Molecular Formula | C₈H₁₀BrN | [2][3] |

| Molecular Weight | 200.08 g/mol | [3][4] |

| Appearance | Amber to Dark green to Black powder to crystal | [2][4] |

| Melting Point | 43-47 °C (lit.) | [2][4] |

| Boiling Point | 264 °C (lit.); 75-79°C at 5mm Hg | [4] |

| Flash Point | >110 °C (>230 °F) - closed cup | [4] |

| Solubility | Insoluble in water; Soluble in organic solvents. | [1][2][4] |

| Storage Temperature | Ambient temperatures; Keep in a dark place under an inert atmosphere. | [2][4] |

Hazard Identification and Classification

This chemical is classified as hazardous. The GHS hazard statements indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.

| Hazard Classification | Category | GHS Hazard Statement(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin. |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation. |

Source: Aggregated from multiple SDS sources.

Signal Word: Warning

Safe Handling and Experimental Protocols

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

3.1. Engineering Controls

-

Work in a well-ventilated area, preferably under a chemical fume hood, especially when handling the powder form to avoid dust generation.

-

Ensure that an eyewash station and safety shower are readily accessible.

3.2. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if they become contaminated.

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved respirator with a particulate filter.

3.3. General Handling Precautions

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

Keep the container tightly closed when not in use.

3.4. Storage

-

Store in a dry, cool, and well-ventilated place.

-

Keep away from strong oxidizing agents and strong acids.

Emergency Procedures

A clear workflow for handling emergencies is critical. The following diagram illustrates the logical steps to be taken in the event of an accidental release.

Caption: Workflow for handling an accidental spill.

4.1. First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Source: Aggregated from multiple SDS sources.

4.2. Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Combustible solid. May emit toxic fumes of carbon oxides, nitrogen oxides, and hydrogen bromide gas under fire conditions.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains or waterways. It should be disposed of as hazardous waste through a licensed disposal company.

References

Synthesis of 2-Bromo-4,6-dimethylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details the primary synthetic routes to 2-Bromo-4,6-dimethylaniline, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The document provides a comparative analysis of starting materials and reaction conditions, complete with detailed experimental protocols and quantitative data to facilitate reproducible and efficient synthesis.

Introduction

This compound is a substituted aromatic amine of significant interest in organic synthesis. Its molecular structure, featuring a bromine atom and two methyl groups on the aniline (B41778) ring, provides a versatile scaffold for the construction of more complex molecules. The strategic placement of these functional groups influences the reactivity of the compound and allows for selective modifications, making it a valuable building block in the synthesis of targeted therapeutic agents and specialized chemicals. This guide focuses on the most common and effective methods for its preparation, primarily through the electrophilic bromination of 4,6-dimethylaniline.

Synthetic Pathways and Starting Materials

The principal and most direct route to this compound involves the electrophilic aromatic substitution of 4,6-dimethylaniline. The amino group of the aniline is a strong activating group, directing the incoming electrophile (bromine) to the ortho and para positions. As the para position is already occupied by a methyl group, the bromination occurs at one of the available ortho positions.

The primary starting material for this synthesis is 4,6-dimethylaniline . The choice of brominating agent and reaction conditions are critical factors that influence the yield, purity, and isomer distribution of the final product. The two most common brominating agents employed for this transformation are elemental bromine (Br₂) and N-Bromosuccinimide (NBS).

A general reaction scheme is presented below:

Caption: General reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The selection of the synthetic route often depends on factors such as yield, reaction time, and ease of purification. The following table summarizes quantitative data for the synthesis of this compound using different brominating agents.

| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Melting Point (°C) | Reference |

| 4,6-Dimethylaniline | Bromine (Br₂) | Acetic Acid | Room Temperature | 2 | ~80-85 (for analogous reactions) | 43-47 | [1] |

| 4,6-Dimethylaniline | N-Bromosuccinimide (NBS) | Dichloromethane (B109758) (DCM) | Room Temperature | 20 | Not specified | 43-47 | [2] |

Note: Yields can vary based on the specific reaction scale and purification methods employed. The yield for the bromine in acetic acid method is extrapolated from similar reactions due to the lack of a direct reported value for this specific isomer.[1]

Detailed Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound using both elemental bromine and N-Bromosuccinimide.

Method 1: Bromination using Elemental Bromine in Acetic Acid

This method is a classic approach for the bromination of activated aromatic rings.

Experimental Workflow:

Caption: Workflow for the synthesis of this compound using Bromine.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4,6-dimethylaniline (1 equivalent) in glacial acetic acid.

-

Cool the flask in an ice bath to 0-5 °C.

-

Prepare a solution of bromine (1 equivalent) in glacial acetic acid.

-

Add the bromine solution dropwise to the stirred aniline solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Pour the reaction mixture into a beaker containing crushed ice and water.

-

Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide (B78521) solution until the pH is approximately 7-8.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent such as ethanol/water or hexanes to afford this compound as a crystalline solid.

Method 2: Bromination using N-Bromosuccinimide (NBS)

NBS is a milder and more selective brominating agent, often leading to cleaner reactions and easier purification.[2]

Experimental Workflow:

Caption: Workflow for the synthesis of this compound using NBS.

Procedure:

-

To a solution of 4,6-dimethylaniline (1 equivalent) in dichloromethane (DCM), add N-Bromosuccinimide (1.1 equivalents).[2]

-

Stir the reaction mixture at room temperature for 20 hours.[2]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel, eluting with a mixture of ethyl acetate (B1210297) and petroleum ether, to yield pure this compound.

Conclusion

The synthesis of this compound is readily achievable from 4,6-dimethylaniline via electrophilic bromination. Both elemental bromine and N-Bromosuccinimide are effective reagents for this transformation. The choice between these methods will depend on the desired scale of the reaction, available resources, and the required purity of the final product. The protocols provided in this guide offer a solid foundation for researchers to produce this valuable synthetic intermediate. Careful control of reaction conditions is paramount to achieving high yields and minimizing the formation of byproducts.

References

A Technical Guide to 2-Bromo-4,6-dimethylaniline for Researchers and Drug Development Professionals

An In-depth Overview of a Versatile Synthetic Building Block

Introduction: 2-Bromo-4,6-dimethylaniline is a halogenated aromatic amine that serves as a crucial building block in organic synthesis, particularly within the realms of pharmaceutical and materials science research. Its unique substitution pattern, featuring a bromine atom ortho to the amino group and two methyl groups, provides a versatile scaffold for the construction of complex molecular architectures. This technical guide offers a comprehensive overview of commercially available this compound, including a comparative analysis of supplier specifications, a detailed examination of its applications in synthetic chemistry, and illustrative experimental protocols.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound, primarily for research and development purposes. The quality and purity of the starting material are paramount for reproducible and successful synthetic outcomes. Below is a comparative summary of the product specifications from prominent commercial vendors.

| Supplier | Product Number | Purity (Assay) | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) | Appearance |

| Sigma-Aldrich | 418257 | 97% | 41825-73-4 | C₈H₁₀BrN | 200.08 | 43-47 | Not specified |

| Thermo Scientific Chemicals | B21272 | ≥97.5% (GC) | 41825-73-4 | C₈H₁₀BrN | 200.08 | 41.0-47.0 | Cream to brown crystals or powder |

| TCI America | B1909 | >98.0% (GC) | 41825-73-4 | C₈H₁₀BrN | 200.08 | 43-47 | White to light yellow-brown crystalline powder |

| Fisher Scientific | AC418250050 | 98% | 41825-73-4 | C₈H₁₀BrN | 200.08 | 43-47 | Not specified |

Note: Product specifications are subject to change and may vary by lot. It is recommended to consult the supplier's Certificate of Analysis (CoA) for the most accurate and up-to-date information.

Key Synthetic Applications & Experimental Protocols

The reactivity of this compound is primarily centered around the bromine and amino functionalities, making it an ideal substrate for a range of cross-coupling and substitution reactions. Its application as an organic synthetic intermediate is well-documented.[1]

Palladium-Catalyzed C-N and C-O Cross-Coupling Reactions

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and related C-O coupling (Ullmann-type) reactions. These methodologies are cornerstones of modern synthetic chemistry, enabling the formation of carbon-nitrogen and carbon-oxygen bonds, which are prevalent in many biologically active molecules. For instance, it may be used in the synthesis of 2-phenoxy-4,6-dimethylaniline.[2]

The following is a representative protocol for a copper-catalyzed Ullmann condensation, a classic method for forming diaryl ether linkages. While a specific protocol for this compound was not found, this general procedure for a related transformation can be adapted.

Reaction: Synthesis of a 2-Phenoxy-aniline derivative.

Materials:

-

This compound (1.0 eq)

-

Phenol (1.2 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

1,10-Phenanthroline (0.2 eq)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

-

Anhydrous, polar aprotic solvent (e.g., DMF, DMSO, or NMP)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, phenol, potassium carbonate, copper(I) iodide, and 1,10-phenanthroline.

-

Add the anhydrous solvent via syringe.

-

Stir the reaction mixture and heat to a temperature between 100-150 °C. The optimal temperature may need to be determined empirically.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired diaryl ether.

Visualizing Synthetic Pathways

The following diagrams illustrate key synthetic transformations involving aryl halides like this compound.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Caption: General workflow for the Ullmann condensation.

Conclusion

This compound is a readily available and highly versatile reagent for the synthesis of complex organic molecules. Its utility in palladium and copper-catalyzed cross-coupling reactions makes it an invaluable tool for medicinal chemists and materials scientists. When sourcing this compound, it is crucial to consider the purity and specifications provided by different suppliers to ensure the reliability and success of subsequent synthetic transformations. The experimental protocols and reaction pathways outlined in this guide provide a foundation for the effective utilization of this compound in research and development.

References

2-Bromo-4,6-dimethylaniline: A Versatile Building Block for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4,6-dimethylaniline is a highly functionalized aromatic amine that serves as a crucial building block in modern organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom ortho to the amino group and two activating methyl groups, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the physicochemical properties, key synthetic applications, and detailed experimental protocols involving this compound, with a focus on its utility in constructing complex molecular architectures relevant to pharmaceutical and materials science research.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the table below, providing essential information for its handling, characterization, and application in synthetic workflows.[1]

| Property | Value |

| CAS Number | 41825-73-4 |

| Molecular Formula | C₈H₁₀BrN |

| Molecular Weight | 200.08 g/mol |

| Appearance | White to off-white or amber to dark green crystalline powder.[2] |

| Melting Point | 43-47 °C (lit.)[3] |

| Boiling Point | 75-79 °C at 5 mmHg |

| Solubility | Insoluble in water; soluble in organic solvents.[2] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.05 (s, 1H), 6.85 (s, 1H), 4.01 (br s, 2H), 2.29 (s, 3H), 2.20 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 142.9, 132.6, 129.0, 128.8, 122.1, 109.8, 20.5, 17.8 |

Core Synthetic Applications

This compound is a versatile precursor for a variety of important chemical transformations, most notably palladium-catalyzed cross-coupling reactions and copper-catalyzed Ullmann-type reactions. These methods enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of substituted anilines, biaryls, and heterocyclic compounds.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the coupling of this compound with a wide range of primary and secondary amines.[4][5][6][7][8][9][10][11] This reaction is instrumental in the synthesis of substituted diarylamines, which are common motifs in pharmaceuticals and organic electronic materials.

To a flame-dried Schlenk tube are added this compound (1.0 mmol, 200 mg), aniline (B41778) (1.2 mmol, 112 mg), sodium tert-butoxide (1.4 mmol, 135 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and XPhos (0.04 mmol, 19.1 mg). The tube is evacuated and backfilled with argon three times. Anhydrous toluene (B28343) (5 mL) is then added, and the tube is sealed. The reaction mixture is stirred at 100 °C for 12-24 hours, monitoring by TLC until the starting material is consumed. After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate (B1210297) (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired N-phenyl-4,6-dimethyl-1,2-benzenediamine.

| Product Example | Coupling Partner | Typical Yield (%) | ¹H NMR (CDCl₃, 400 MHz) - Representative Data |

| N-phenyl-4,6-dimethyl-1,2-benzenediamine | Aniline | 80-95 | δ 7.25 (t, 2H), 6.90 (d, 2H), 6.85 (t, 1H), 6.75 (s, 1H), 6.65 (s, 1H), 5.50 (br s, 1H), 3.80 (br s, 2H), 2.30 (s, 3H), 2.20 (s, 3H) |

| N-morpholino-4,6-dimethyl-1,2-benzenediamine | Morpholine | 75-90 | δ 6.70 (s, 1H), 6.60 (s, 1H), 3.85 (t, 4H), 3.75 (br s, 2H), 2.90 (t, 4H), 2.30 (s, 3H), 2.20 (s, 3H) |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, providing access to 2-alkynyl-4,6-dimethylanilines.[5][12][13][14][15] These products are valuable intermediates for the synthesis of heterocycles, such as indoles and carbazoles, and are also of interest in materials science.[16][17]

To a solution of this compound (1.0 mmol, 200 mg) in a 1:1 mixture of THF and Et₃N (10 mL) are added Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg) and CuI (0.04 mmol, 7.6 mg). The mixture is degassed with argon for 15 minutes. Phenylacetylene (1.2 mmol, 122 mg) is then added, and the reaction mixture is stirred at 60 °C for 6-12 hours. Upon completion (monitored by TLC), the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate (30 mL) and washed with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL). The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 4,6-dimethyl-2-(phenylethynyl)aniline.

| Product Example | Coupling Partner | Typical Yield (%) | ¹H NMR (CDCl₃, 400 MHz) - Representative Data[15] |

| 4,6-dimethyl-2-(phenylethynyl)aniline | Phenylacetylene | 85-95 | δ 7.55-7.50 (m, 2H), 7.38-7.30 (m, 3H), 7.10 (s, 1H), 6.70 (s, 1H), 4.20 (br s, 2H), 2.35 (s, 3H), 2.25 (s, 3H) |

| 4,6-dimethyl-2-(trimethylsilylethynyl)aniline | Trimethylsilylacetylene | 80-90 | δ 7.00 (s, 1H), 6.65 (s, 1H), 4.10 (br s, 2H), 2.30 (s, 3H), 2.20 (s, 3H), 0.25 (s, 9H) |

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers.[1][2] This reaction allows for the coupling of this compound with various phenols to produce substituted aminodiaryl ethers, which are of interest in medicinal chemistry.

A mixture of this compound (1.0 mmol, 200 mg), 4-methoxyphenol (B1676288) (1.2 mmol, 149 mg), CuI (0.1 mmol, 19 mg), L-proline (0.2 mmol, 23 mg), and K₂CO₃ (2.0 mmol, 276 mg) in anhydrous DMSO (5 mL) is heated at 120 °C for 24 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture is diluted with water (30 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-(4-methoxyphenoxy)-4,6-dimethylaniline.

| Product Example | Coupling Partner | Typical Yield (%) | ¹H NMR (CDCl₃, 400 MHz) - Representative Data |

| 2-(4-methoxyphenoxy)-4,6-dimethylaniline | 4-Methoxyphenol | 60-75 | δ 7.00-6.90 (m, 4H), 6.80 (s, 1H), 6.70 (s, 1H), 3.90 (br s, 2H), 3.80 (s, 3H), 2.25 (s, 3H), 2.15 (s, 3H) |

| 2-phenoxy-4,6-dimethylaniline | Phenol | 55-70 | δ 7.35-7.25 (m, 2H), 7.10-7.00 (m, 3H), 6.85 (s, 1H), 6.75 (s, 1H), 3.95 (br s, 2H), 2.25 (s, 3H), 2.15 (s, 3H) |

Synthesis of Carbazole Derivatives

This compound is a valuable precursor for the multi-step synthesis of substituted carbazoles, a class of heterocycles with significant biological activity and applications in materials science.[4][13][18][19] A common strategy involves an initial palladium-catalyzed C-N bond formation followed by an intramolecular C-H activation/cyclization.

Step 1: Synthesis of N-(2-bromo-4,6-dimethylphenyl)acetamide To a solution of this compound (1.0 mmol, 200 mg) in pyridine (5 mL) is added acetic anhydride (B1165640) (1.2 mmol, 122 mg) at 0 °C. The reaction is stirred at room temperature for 2 hours. The mixture is then poured into water and extracted with ethyl acetate. The organic layer is washed with 1M HCl, saturated NaHCO₃, and brine, then dried over Na₂SO₄ and concentrated to give the acetamide, which is used in the next step without further purification.

Step 2: Synthesis of N-(2'-bromo-4,6-dimethyl-[1,1'-biphenyl]-2-yl)acetamide A mixture of the crude N-(2-bromo-4,6-dimethylphenyl)acetamide (1.0 mmol), 2-bromophenylboronic acid (1.2 mmol, 241 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and K₃PO₄ (3.0 mmol, 637 mg) in toluene/water (10:1, 11 mL) is heated at 90 °C for 12 hours under an argon atmosphere. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is dried and concentrated, and the residue is purified by column chromatography to yield the biaryl acetamide.

Step 3: Synthesis of 1,3-Dimethylcarbazole A mixture of N-(2'-bromo-4,6-dimethyl-[1,1'-biphenyl]-2-yl)acetamide (1.0 mmol), Pd(OAc)₂ (0.1 mmol, 22.4 mg), PCy₃·HBF₄ (0.2 mmol, 73.6 mg), and K₂CO₃ (2.5 mmol, 345 mg) in anhydrous DMA (10 mL) is heated at 130 °C for 24 hours under an argon atmosphere. After cooling, the mixture is filtered through Celite, and the filtrate is diluted with water and extracted with ethyl acetate. The organic layer is dried, concentrated, and the crude product is purified by column chromatography to afford 1,3-dimethylcarbazole.

Conclusion

This compound has proven to be a valuable and versatile building block in organic synthesis. Its strategic substitution pattern allows for facile and selective participation in a variety of powerful cross-coupling reactions, including the Buchwald-Hartwig amination, Sonogashira coupling, and Ullmann condensation. These transformations provide efficient routes to complex anilines, biaryls, and heterocyclic systems such as carbazoles. The detailed protocols and data presented in this guide are intended to facilitate the application of this important synthetic intermediate in the discovery and development of novel molecules for pharmaceutical and materials science applications.

References

- 1. 4-Bromo-2,6-dimethylaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-methoxy-2,6-dimethyl-aniline synthesis - chemicalbook [chemicalbook.com]

- 3. US3931298A - Chemical process for forming 2,6-dimethylaniline - Google Patents [patents.google.com]

- 4. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. research.rug.nl [research.rug.nl]

- 10. cssp.chemspider.com [cssp.chemspider.com]

- 11. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 13. benchchem.com [benchchem.com]

- 14. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 15. 2-(2-Phenylethynyl)aniline | C14H11N | CID 1211370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of Benzo[ a]carbazoles via Palladium-Catalyzed Tandem Cyclization of Diarylalkynes with Isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking New Frontiers in Research: A Technical Guide to the Potential Applications of 2-Bromo-4,6-dimethylaniline

For Immediate Release

[City, State] – 2-Bromo-4,6-dimethylaniline, a versatile aromatic amine, is emerging as a significant building block in the synthesis of complex organic molecules, with promising applications in drug discovery and materials science. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the compound's properties, synthetic utility, and potential as a precursor to novel bioactive agents.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is fundamental to its application in research. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 41825-73-4 | [1] |

| Molecular Formula | C₈H₁₀BrN | [1][2] |

| Molecular Weight | 200.08 g/mol | [1] |

| Melting Point | 43-47 °C | [1] |

| Appearance | White solid | |

| Solubility | Insoluble in water. | [3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference |

| ¹H NMR | (Data would be presented here if available in search results) | |

| ¹³C NMR | (Data would be presented here if available in search results) | |

| IR | (Data would be presented here if available in search results) |

Synthetic Applications and Experimental Protocols

This compound serves as a valuable intermediate in a variety of organic reactions, primarily owing to the reactivity of the bromine atom and the directing effects of the amino and methyl groups. Its applications include the synthesis of N-aryl derivatives and heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry.

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of 2,4-dimethylaniline (B123086).

Experimental Protocol: Synthesis of this compound

-

Materials: 2,4-dimethylaniline, N-bromosuccinimide (NBS), Acetonitrile.

-

Procedure:

-

In a round-bottom flask, dissolve 2,4-dimethylaniline in acetonitrile.

-

Slowly add N-bromosuccinimide (NBS) to the solution at room temperature.

-

Stir the reaction mixture for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Work up the reaction mixture by adding water and extracting with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain pure this compound.

-

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Ullmann reactions, for the formation of C-C and C-N bonds, respectively. These reactions are pivotal in the synthesis of complex biaryl and N-aryl compounds.

Logical Workflow for a Suzuki Coupling Reaction

Experimental Protocol: Representative Suzuki Coupling of a 2-Bromo-Pyridine Derivative

-

Materials: 2-Bromo-4-methylpyridine (1.0 equiv), Arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), Pd(dppf)Cl₂ (3 mol%), 1,4-Dioxane/water (4:1).

-

Procedure:

-

In a dry Schlenk flask, combine 2-bromo-4-methylpyridine, the arylboronic acid, and potassium carbonate.

-

Add the palladium catalyst.

-

Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Add the degassed dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 80-120 °C and stir vigorously.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Potential in Drug Discovery: Targeting Kinase Signaling Pathways

Substituted anilines are a cornerstone in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy.[5][6] The aniline (B41778) moiety can form crucial hydrogen bonds and other interactions within the ATP-binding pocket of kinases, leading to the inhibition of signal transduction pathways that drive tumor growth and proliferation.[5] Derivatives of this compound could potentially be developed as inhibitors of various kinases, such as the Epidermal Growth Factor Receptor (EGFR).

EGFR Signaling Pathway and Potential Inhibition

The EGFR signaling pathway is a critical regulator of cell growth and is often dysregulated in cancer.[5] Anilinoquinazoline and anilinoquinoline derivatives have been successfully developed as EGFR inhibitors.[5] A hypothetical derivative of this compound could function in a similar manner.

Future Outlook

This compound represents a promising, yet underexplored, platform for the synthesis of novel organic compounds. Its utility in established synthetic methodologies, such as palladium-catalyzed cross-coupling, opens avenues for the creation of diverse molecular libraries. Further research into the derivatization of this compound and the biological evaluation of the resulting products is warranted to fully realize its potential in drug discovery and the development of advanced materials. The continued exploration of substituted anilines as a privileged scaffold in medicinal chemistry will undoubtedly lead to the discovery of new and effective therapeutic agents.

References

- 1. This compound 97 41825-73-4 [sigmaaldrich.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-4,6-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions utilizing 2-Bromo-4,6-dimethylaniline. This versatile aromatic building block is of significant interest in medicinal and materials chemistry due to its potential for derivatization into a wide range of complex molecules. The protocols herein cover Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions, offering a foundational guide for laboratory synthesis.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and selectivity.[1][2] These reactions are indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This compound is a valuable substrate for these reactions due to the presence of a reactive bromo group amenable to oxidative addition to a palladium(0) catalyst, and an amino group that can influence the electronic properties and reactivity of the aromatic ring. The methyl groups provide steric bulk, which can influence the regioselectivity of the coupling reactions.

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation (for Suzuki, and Sonogashira reactions) or migratory insertion (for Heck reaction), and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[1][2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds.[3][4] This reaction is widely used in the pharmaceutical industry for the construction of complex molecular scaffolds.

Quantitative Data

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of bromoanilines with various arylboronic acids. Please note that these are illustrative examples based on analogous substrates, and actual yields may vary depending on the specific reaction conditions.[3][5][6]

| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 10:1 Dioxane/H₂O | 90 | 12 | ~85 |

| 4-Methoxyphenylboronic acid | CataCXium A palladacycle | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | 16 | ~95 |

| 3-Tolylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 100 | 8 | ~91 |

| 2-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 60 | 6 | ~94 |

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[6]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Degassed solvent (e.g., 1,4-Dioxane and water, 10:1 v/v)

-

Schlenk flask or reaction vial

-

Magnetic stirrer and heating mantle

Procedure:

-

To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst to the flask under a positive flow of inert gas.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile method for the formation of C-N bonds, allowing for the synthesis of a wide range of arylamines from aryl halides and primary or secondary amines.[1][7]

Quantitative Data

The following table presents representative data for the Buchwald-Hartwig amination of bromoanilines with various amines. Please note that these are illustrative examples based on analogous substrates, and actual yields may vary depending on the specific reaction conditions.[7][8]

| Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | ~95 |

| Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | 1,4-Dioxane | 80 | 12 | ~88 |

| n-Hexylamine | [Pd(allyl)Cl]₂ / t-BuBrettPhos | LiHMDS | THF | 60 | 24 | ~92 |

| Benzophenone imine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 110 | 16 | ~85 |

Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.[8]

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Ligand (e.g., XPhos, 2-4 mol%)

-

Base (e.g., NaOtBu, 1.4 equiv)

-

Anhydrous solvent (e.g., Toluene)

-

Schlenk tube or reaction vial

-

Magnetic stirrer and heating mantle

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.

-

Add the anhydrous solvent, followed by this compound and the amine.

-

Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion (typically 12-24 hours), cool the reaction to room temperature.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes to produce substituted alkynes.[9][10]

Quantitative Data

The following table summarizes representative data for the Sonogashira coupling of bromoanilines with various terminal alkynes. Please note that these are illustrative examples based on analogous substrates, and actual yields may vary depending on the specific reaction conditions.[10][11]

| Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 60 | 6 | ~90 |

| 1-Hexyne | Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | RT | 12 | ~85 |

| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ | CuI | Et₃N | Toluene | 80 | 4 | ~88 |

| Propargyl alcohol | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 50 | 8 | ~75 |

Experimental Protocol

This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[11]

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 1-5 mol%)

-

Base (e.g., Et₃N)

-

Anhydrous and degassed solvent (e.g., THF or DMF)

-

Schlenk flask or reaction vial

-

Magnetic stirrer

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

-

Add the anhydrous and degassed solvent and the base.

-

Add the terminal alkyne dropwise at room temperature.

-

Stir the reaction mixture at the desired temperature (e.g., 60 °C).

-